molecular formula C15H12N4 B1204515 10H-Quindoline-3,8-diamine CAS No. 161622-27-1

10H-Quindoline-3,8-diamine

Cat. No.: B1204515
CAS No.: 161622-27-1
M. Wt: 248.28 g/mol
InChI Key: VXJCEYHNPBHQOS-UHFFFAOYSA-N
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Description

Contextual Significance of Quindoline (B1213401) and Related Heterocycles in Chemical Research

The quindoline framework, a member of the broader class of nitrogen-containing heterocyclic compounds, holds a significant position in chemical research. Heterocycles are fundamental to the chemistry of life, with a vast number of biologically active molecules and pharmaceuticals incorporating these structures. nih.govacs.org Quinolines, specifically, which feature a fused benzene (B151609) and pyridine (B92270) ring system, are recognized as a "privileged structure" in medicinal chemistry. nih.govmdpi.com This designation stems from their ability to serve as a versatile scaffold for designing compounds that can interact with a wide array of biological targets, leading to diverse pharmacological activities. nih.govresearchgate.net

The significance of the quinoline (B57606) motif is underscored by its presence in numerous natural alkaloids, such as quinine, which has been a cornerstone in the treatment of malaria for centuries. nih.govrsc.orgwikipedia.org Modern synthetic chemistry has expanded upon this natural precedent, developing a multitude of quinoline derivatives with applications as antibacterial, anticancer, anti-inflammatory, and antiviral agents. rsc.orgrsc.orgresearchgate.net For instance, derivatives like chloroquine (B1663885) and primaquine (B1584692) remain crucial in antimalarial therapy, while fluoroquinolones such as ciprofloxacin (B1669076) are widely used antibiotics. nih.govrsc.org Beyond medicine, quinoline derivatives are utilized in materials science, serving as components for dyes, catalysts, and smart materials. researchgate.netmdpi.com

The extensive interest in quinolines has spurred the development of numerous synthetic methodologies for constructing and functionalizing the quinoline scaffold. rsc.orgmdpi.com Techniques like multicomponent reactions (MCRs) have become popular for their efficiency and ability to generate molecular diversity in a single step. rsc.org The continuous investigation into the reactivity and synthesis of quinoline derivatives highlights their enduring importance as building blocks for creating complex and valuable molecules. mdpi.com

Overview of Fundamental Structural Attributes and Reactivity Profile Pertinent to 10H-Quindoline-3,8-diamine

This compound is a polycyclic aromatic heterocycle built upon the quindoline core, which is chemically known as 10H-indolo[3,2-b]quinoline. chemsrc.com The structure consists of an indole (B1671886) system fused to a quinoline system. The fundamental structural attributes of this compound were elucidated through spectroscopic methods and confirmed by total synthesis. acs.orgdatapdf.com High-resolution mass spectrometry established its empirical formula as C₁₅H₁₂N₄. datapdf.com The molecule possesses two primary amino groups (-NH₂) substituted at positions 3 and 8 of the rigid, planar tetracyclic framework. acs.orgdatapdf.com

The compound gained prominence under the name Fluoro Nissl Green, a fluorochrome used in neurobiology to selectively stain RNA in the nucleoli and cytoplasm of neurons. acs.org Its structure was initially determined after it was isolated in very low yields from a microwave-induced synthesis using m-phenylenediamine (B132917). acs.orgdatapdf.com

The reactivity profile and synthetic pathway for this compound have been specifically detailed. A rational, multi-step synthesis was developed to confirm its proposed structure. acs.org A key transformation in this synthesis is the Friedländer annulation, a classic reaction in quinoline chemistry that involves the base-promoted condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. acs.org In the synthesis of this compound, the quindoline ring system was constructed by reacting 1-acetyl-6-(acetylamino)-3-indolinone with 2-amino-4-(acetylamino)benzaldehyde. acs.org The resulting bis-acetylated quindoline was then hydrolyzed to yield the final diamine product. datapdf.com The amino groups at positions 3 and 8 are primary aromatic amines, suggesting they would undergo typical reactions for this functional group, such as diazotization, acylation, and alkylation, although specific studies on these reactions for this compound are not widely reported.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name 10H-Indolo[3,2-b]quinoline-3,8-diamine
Synonym 3,8-Diamino-10H-quindoline; Fluoro Nissl Green
CAS Number 161622-27-1 matrix-fine-chemicals.com
Molecular Formula C₁₅H₁₂N₄ matrix-fine-chemicals.com
Molecular Weight 248.28 g/mol
Appearance Solid

| Canonical SMILES | C1=CC2=C(C=C1N)NC3=C(C2=O)C=C(C=C3)N |

Table 2: List of Chemical Compounds Mentioned

Compound Name CAS Number Molecular Formula
1-acetyl-6-(acetylamino)-3-indolinone Not Available C₁₂H₁₂N₂O₃
10H-Quindoline 243-58-3 chemsrc.com C₁₅H₁₀N₂ chemsrc.com
This compound 161622-27-1 matrix-fine-chemicals.com C₁₅H₁₂N₄ matrix-fine-chemicals.com
2-amino-4-(acetylamino)benzaldehyde Not Available C₉H₁₀N₂O₂
8-Aminoquinoline 578-66-5 wikipedia.org C₉H₈N₂ wikipedia.org
Chloroquine 54-05-7 C₁₈H₂₆ClN₃
Ciprofloxacin 85721-33-1 C₁₇H₁₈FN₃O₃
m-phenylenediamine 108-45-2 C₆H₈N₂
Primaquine 90-34-6 C₁₅H₂₁N₃O
Quinoline 91-22-5 wikipedia.org C₉H₇N wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10H-indolo[3,2-b]quinoline-3,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4/c16-9-2-1-8-5-14-15(19-12(8)6-9)11-4-3-10(17)7-13(11)18-14/h1-7,18H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJCEYHNPBHQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC3=C(C=C21)NC4=C3C=CC(=C4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327755
Record name 10H-Quindoline-3,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161622-27-1
Record name 10H-Quindoline-3,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 10h Quindoline 3,8 Diamine

Strategic Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For a complex structure like 10H-Quindoline-3,8-diamine (1), this process reveals the most logical bond disconnections and identifies the key building blocks required for its synthesis.

The most direct retrosynthetic disconnection of the quindoline (B1213401) core follows the logic of the well-established Friedlander annulation. This involves breaking the bonds of the central pyridine (B92270) ring, which connects the indole (B1671886) and benzene (B151609) moieties. This disconnection (Figure 1) leads to two key precursors: an ortho-aminoaryl aldehyde and a ketone with an α-methylene group, specifically an indolinone derivative.

Figure 1: Retrosynthetic Disconnection of this compound This diagram illustrates the primary disconnection of the target molecule (1) into its key precursors, an indolinone derivative (10) and an aminobenzaldehyde derivative (7).

Following this strategy, this compound (1) can be retrosynthetically derived from 1-acetyl-6-(acetylamino)-3-indolinone (10) and 2-amino-4-(acetylamino)benzaldehyde (7) . datapdf.com These precursors contain the necessary functional groups to form the final tetracyclic system, with the amino groups already in place in a protected form (acetylamino groups).

These key precursors can be further broken down into simpler, commercially available starting materials:

1-acetyl-6-(acetylamino)-3-indolinone (10) can be synthesized in three steps from m-phenylenediamine (B132917) (8). datapdf.com

2-amino-4-(acetylamino)benzaldehyde (7) can be prepared from 2,4-dinitrobenzaldehyde (B114715) (5). datapdf.com The synthesis involves selective reduction of one nitro group, protection of the resulting amine, followed by reduction of the second nitro group. 2,4-Dinitrobenzaldehyde itself is typically synthesized from 2,4-dinitrotoluene (B133949). prepchem.comorgsyn.org

This analysis identifies m-phenylenediamine and 2,4-dinitrobenzaldehyde as the fundamental starting materials for a rational and convergent synthesis of this compound.

Table 1: Key Precursors for the Synthesis of this compound This table outlines the primary building blocks identified through retrosynthetic analysis.

Precursor NameStructureRole in Synthesis
1-acetyl-6-(acetylamino)-3-indolinoneProvides the indole and C2-C3 fragment of the quinoline (B57606) ring.
2-amino-4-(acetylamino)benzaldehydeProvides the benzene ring and C4 of the quinoline ring.
m-PhenylenediamineStarting material for the indolinone precursor.
2,4-DinitrobenzaldehydeStarting material for the aminobenzaldehyde precursor.

Established and Emerging Approaches to the Quindoline Core Construction

The construction of the tetracyclic quindoline core is the central challenge in the synthesis of this compound. Several classical and modern synthetic reactions can be employed or adapted for this purpose.

Pfitzinger Quinoline Reaction Modifications for Quindoline Ring System Elaboration

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group under basic conditions. datapdf.comwikipedia.org The reaction mechanism involves the base-catalyzed hydrolysis of isatin to an α-keto-anilino-acid, which then condenses with the carbonyl compound, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org

While the standard Pfitzinger reaction yields a quinoline, modifications can be envisioned to construct a fused quindoline system. For instance, by using a substrate that already contains a fused ring, such as an oxocarbazole or an oxoazacarbazole, the Pfitzinger reaction can be used to annulate a quinoline-4-carboxylic acid ring onto the existing heterocyclic framework. nrochemistry.comsci-hub.st This strategy has been successfully applied to create complex polycyclic quinoline derivatives. nrochemistry.comsci-hub.sttandfonline.com

For the specific synthesis of a quindoline derivative, one could theoretically employ a suitably functionalized indolone derivative as the carbonyl component to react with isatin. However, the Friedlander synthesis has proven to be a more direct and documented approach for the this compound scaffold. datapdf.com

Cyclocondensation Reactions Involving Diamine Functionalities

Cyclocondensation reactions are fundamental to the synthesis of many nitrogen-containing heterocycles. These reactions typically involve the formation of a ring system through the reaction of two or more functional groups with the loss of a small molecule, such as water or ammonia.

The Friedlander synthesis is a prime example of a cyclocondensation reaction and is the key step in the established synthesis of the this compound core. datapdf.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a -CH2- group adjacent to a carbonyl group). prepchem.comechemi.comsciety.org The reaction can be catalyzed by either acid or base and proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the quinoline ring. prepchem.comnih.gov

In the synthesis of 3,8-bis(acetylamino)-10H-quindoline (11), the precursor to the target diamine, the Friedlander reaction is performed between 1-acetyl-6-(acetylamino)-3-indolinone (10) and 2-amino-4-(acetylamino)benzaldehyde (7). datapdf.com This base-promoted cyclization directly constructs the central pyridine ring, fusing the two precursor fragments to form the desired tetracyclic quindoline system in a reported yield of 49%. datapdf.com

Other cyclocondensation reactions are also central to the formation of related heterocyclic systems. For example, the reaction of 1,2-diamines (such as o-phenylenediamine) with 1,2-dicarbonyl compounds is a classic and efficient method for synthesizing quinoxalines. jk-sci.comsmolecule.com This highlights the versatility of using diamine functionalities as key nucleophilic components in building fused heterocyclic architectures.

Intramolecular Annulation Strategies (e.g., Hydroamination, Hydroarylation)

Emerging synthetic methodologies, particularly those catalyzed by transition metals, offer powerful alternatives for constructing fused heterocyclic systems. Intramolecular annulation strategies, where a ring is formed by a reaction within a single molecule, are particularly efficient.

Intramolecular hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond (alkyne or alkene) within the same molecule. organic-chemistry.orgnih.govdicp.ac.cn This reaction, often catalyzed by metals like gold, copper, or ruthenium, is a highly atom-economical way to form nitrogen-containing rings. organic-chemistry.orgnih.govresearchgate.net For instance, anilino-alkynes can be converted into various benzo-fused N-heterocycles, such as tetrahydroquinolines and indolines, through sequential intramolecular hydroamination and hydrogenation. dicp.ac.cn A suitably designed precursor containing both an amino group and an alkyne tethered to an indole or benzene scaffold could theoretically be cyclized to form the quindoline core.

Intramolecular hydroarylation involves the addition of a C-H bond of an aromatic ring across an alkyne or alkene. This strategy has been used to synthesize quinolin-8-amines from mono-propargylated aromatic ortho-diamines. chemicalforums.com The reaction proceeds via a formal 6-endo-dig cyclization, where the aromatic C-H bond adds to the alkyne, followed by aromatization. chemicalforums.com This demonstrates a powerful method for fusing an additional ring onto an existing aromatic diamine system, a strategy that could be adapted for quindoline synthesis. These modern methods offer potential for milder reaction conditions and greater functional group tolerance compared to some classical named reactions.

Specific Synthetic Pathways Directed Towards this compound

The most direct and documented synthesis of this compound relies on a convergent strategy that assembles the core in the final stages, with the amine functionalities carried through the synthesis in a protected form.

Exploration of Amination Reactions for Strategic Diamine Introduction

The introduction of the two amine groups at positions 3 and 8 is strategically accomplished by starting with precursors that already contain nitro groups at the corresponding positions. These nitro groups act as placeholders for the amines and are converted to the final amino groups via reduction in the final steps of the synthesis.

The synthesis of the key precursor, 2-amino-4-(acetylamino)benzaldehyde (7), begins with 2,4-dinitrobenzaldehyde (5). The dinitro compound is subjected to a series of steps to selectively reduce one nitro group, protect the resulting amine (typically as an acetamide), and then reduce the second nitro group.

Similarly, the synthesis of the other key precursor, 1-acetyl-6-(acetylamino)-3-indolinone (10), starts from m-phenylenediamine (8), which is converted to 4-nitroacetanilide before construction of the indolinone ring. datapdf.com The nitro group is then reduced to an amine and acetylated.

The final step in the synthesis of this compound (1) is the deprotection of the bis-acetylated intermediate (11). This is typically achieved by acid or base hydrolysis, which removes the acetyl protecting groups to reveal the free diamine.

The reduction of nitroarenes to aminoarenes is a common and reliable transformation in organic synthesis. Several methods are effective for this purpose:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) with a metal catalyst, such as Palladium on carbon (Pd/C), Platinum oxide (PtO2), or Raney Nickel. It is a clean and efficient method, often proceeding under mild conditions.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, like hydrochloric acid (HCl) or acetic acid. The reduction of 2,4-dinitrotoluene to 2,4-diaminotoluene (B122806) using iron powder and hydrochloric acid in ethanol (B145695) is a well-established industrial process. orgsyn.org

Transfer Hydrogenation: This method uses a source of hydrogen other than H2 gas, such as hydrazine, ammonium (B1175870) formate, or alcohols, in the presence of a catalyst. acs.org Iron-catalyzed hydrogen transfer from alcohols has been shown to be effective for the reduction of nitroarenes. acs.org

Table 2: Key Synthetic Transformations and Reactions This table summarizes the main reactions involved in the synthesis of this compound.

Reaction TypeDescriptionRole in Synthesis
Friedlander Annulation Base-catalyzed condensation of an o-aminoaryl aldehyde with a ketone containing an α-methylene group. datapdf.comForms the tetracyclic quindoline core by creating the central pyridine ring.
Nitro Group Reduction Conversion of a nitro group (-NO2) to a primary amine (-NH2).Introduces the amine functionalities at positions 3 and 8 from dinitro precursors.
N-Acetylation Protection of an amino group as an acetamide (B32628) (-NHCOCH3).Protects the reactive amino groups during the synthesis and cyclization steps.
Hydrolysis Cleavage of the acetyl protecting groups from the diamide (B1670390) intermediate.Liberates the final this compound product.

Multi-Step Synthetic Sequences and Route Optimization

A logical synthetic route towards this compound would likely involve the synthesis of a dinitro-substituted quindoline precursor, followed by a reduction step. The construction of the core indolo[3,2-b]quinoline ring system is the primary challenge.

One of the most versatile methods for creating the linear quindoline skeleton involves the condensation of an isatin derivative with an indoxyl derivative. nih.gov To achieve the target 3,8-diamino substitution pattern, a plausible route would start with appropriately substituted precursors, such as a 5-nitroisatin (B147319) and a 5-nitroindoxyl derivative.

Proposed Synthetic Sequence:

Step 1: Synthesis of a Dinitro-quindoline Intermediate: A potential key step is the base-catalyzed condensation of 5-nitroisatin with a 5-nitroindoxyl derivative (e.g., 5-nitro-indoxyl-1,3-diacetate) under inert conditions. nih.gov This reaction would form a dinitro-quindoline-11-carboxylic acid intermediate.

Step 2: Decarboxylation: The resulting carboxylic acid can be decarboxylated by heating at high temperatures (250–300 °C) in a high-boiling point solvent like diphenyl ether or mineral oil to yield 3,8-dinitro-10H-quindoline. nih.gov

Step 3: Reduction of Nitro Groups: The final step would be the reduction of the two nitro groups to form the target 3,8-diamine. This can be achieved using various established methods, such as reduction with tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in the presence of an acid like acetic acid or ammonium chloride, or catalytic hydrogenation using H₂ gas over a palladium-on-carbon (Pd/C) catalyst. beilstein-journals.org

Route Optimization: A significant challenge in this sequence is the potential for low yields and harsh reaction conditions, particularly in the condensation and decarboxylation steps. nih.gov Optimization would focus on:

Starting Materials: Using more reactive indoxyl precursors, such as indoxyl-1,3-diacetate, can improve yields in the initial condensation step. nih.gov

Sequence of Events: An alternative strategy could involve constructing the quindoline ring first and then performing a di-nitration. However, controlling the regioselectivity of nitrating the tetracyclic system to achieve the desired 3,8-substitution would be difficult and likely result in a mixture of isomers. Therefore, building the scaffold from already nitrated precursors is likely the more viable, albeit challenging, route.

Purification: Each step would require careful purification to remove side products, especially before the final reduction, to ensure the purity of the final diamine compound.

Catalytic Approaches in this compound Synthesis

Catalysis offers milder and more efficient alternatives to classical methods for constructing heterocyclic systems. Both transition metal and Lewis acid catalysis could be hypothetically applied to key steps in the synthesis of this compound.

Transition metal catalysis is a cornerstone of modern organic synthesis, particularly for forming C-N and C-C bonds.

Palladium-Catalyzed Cyclization: A plausible palladium-catalyzed approach could be used to form the quindoline core. For instance, a reaction sequence involving a Suzuki coupling to form a C-C bond, followed by an intramolecular C-N bond formation (e.g., Buchwald-Hartwig amination), could construct the final ring. researchgate.net A hypothetical route might start with 2-chloro-3-bromoquinoline and a 2-amino-5-nitrophenylboronic acid derivative.

The table below illustrates a hypothetical optimization study for a palladium-catalyzed cross-coupling step, a key reaction type that could be employed in the synthesis. The data is representative of typical conditions for such reactions. mdpi.comacs.org

Table 1: Hypothetical Optimization of a Palladium-Catalyzed Coupling Reaction
EntryCatalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃K₂CO₃Toluene (B28343)10045
2Pd₂(dba)₃ (1)XPhosK₂CO₃Toluene10078
3Pd₂(dba)₃ (1)XPhosCs₂CO₃Dioxane10092
4Pd₂(dba)₃ (1)XPhosCs₂CO₃Dioxane8085
5PdCl₂(PPh₃)₂ (2)-Cs₂CO₃Dioxane10065

Lewis acids are frequently employed to promote the cyclization reactions that form the quinoline ring, such as in the Friedländer or Skraup syntheses. mdpi.com

Iron(III) Chloride (FeCl₃): FeCl₃ is an inexpensive and effective Lewis acid catalyst for quinoline synthesis, often used in one-pot reactions involving anilines, aldehydes, and a third component. rsc.org It could potentially catalyze the condensation and cyclization of precursors to form the dinitro-quindoline skeleton under neat or solvent-free conditions, offering a greener alternative to traditional methods. rsc.orggoogle.com

Tin(IV) Chloride (SnCl₄) and Indium(III) Chloride (InCl₃): These Lewis acids have been shown to catalyze intramolecular cyclizations of ortho-diamines to form quinoline derivatives. beilstein-journals.org

Brønsted/Superacid Catalysis: Strong acids like trifluoromethanesulfonic acid (TFA) can act as powerful catalysts for the condensation of aromatic amines with α,β-unsaturated carbonyl compounds to build quinoline scaffolds, offering high efficiency. mdpi.com A similar approach could be envisioned for the cyclization step leading to the quindoline core.

Transition Metal-Catalyzed Coupling Reactions

Reaction Condition Optimization and Yield Enhancement Strategies

Catalyst Screening: As shown in Table 1, the choice of catalyst and ligand is paramount for transition metal-catalyzed reactions. A screening process would identify the most active and selective system. For Lewis acid-catalyzed steps, different acids (e.g., FeCl₃, ZnCl₂, Sc(OTf)₃) would be tested.

Solvent and Base Selection: The polarity of the solvent and the strength of the base can dramatically influence reaction rates and yields. For instance, in palladium-catalyzed couplings, solvents like dioxane or toluene are common, while strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often superior. mdpi.com

Temperature and Reaction Time: These parameters must be balanced to ensure complete reaction without promoting decomposition or side-product formation. Microwave-assisted synthesis is a modern technique that can significantly reduce reaction times and improve yields in heterocycle synthesis. mdpi.com

The table below provides a hypothetical framework for optimizing the final reduction step of 3,8-dinitro-10H-quindoline.

Table 2: Hypothetical Optimization of the Reduction of 3,8-Dinitro-10H-quindoline
EntryReducing AgentCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)
1Fe powderNH₄Cl (aq)Ethanol/Water80675
2SnCl₂·2H₂Oconc. HClEthanol70488
3H₂ (50 psi)10% Pd/CMethanol251295
4Sodium Dithionite-Methanol/Water65382
5Fe powderAcetic AcidEthanol80580

Spectroscopic and Structural Characterization of 10h Quindoline 3,8 Diamine

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Modern spectroscopy offers a non-destructive window into the molecular world, enabling the precise characterization of complex organic compounds like 10H-Quindoline-3,8-diamine.

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments that provide crucial information about the chemical environment of hydrogen and carbon atoms, respectively, within a molecule.

The ¹H NMR spectrum of a related diamine monomer with a pendant 4-(quinolin-8-yloxy) aniline (B41778) group showed characteristic upfield shifts for protons ortho to the amino group after reduction, confirming the presence of the amine functionality. researchgate.net Similarly, for this compound, the aromatic protons on the quindoline (B1213401) core and the protons of the amino groups would exhibit distinct chemical shifts. The integration of these signals would correspond to the number of protons in each unique environment.

In ¹³C NMR spectroscopy, the chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. libretexts.org For this compound, the spectrum would display a unique signal for each non-equivalent carbon atom in the fused ring system and those bonded to the nitrogen atoms of the diamine groups. libretexts.org The carbon atoms attached to the electronegative nitrogen atoms are expected to appear at a higher chemical shift (downfield). libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on general principles and data from related structures. Actual experimental values may vary.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H6.5 - 8.5100 - 150
N-H (Amine)3.0 - 5.0-
C-NH₂-130 - 150
Quaternary Aromatic C-110 - 160
C (Indole-Quinoline Junction)-120 - 145

Data is estimated based on known ranges for similar functional groups and aromatic systems.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between atoms.

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, providing unambiguous one-bond C-H connectivity. magritek.comrsc.org This would allow for the precise assignment of each proton signal to its corresponding carbon atom in the this compound structure.

The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. This is invaluable for piecing together the entire molecular framework, confirming the fusion of the indole (B1671886) and quinoline (B57606) rings and the positions of the diamine substituents.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amino groups typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. scribd.com The C-N stretching vibrations would be observed in the 1250-1335 cm⁻¹ range. mdpi.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will produce a series of bands between 1400 and 1600 cm⁻¹. mdpi.com The C-H out-of-plane bending vibrations, which are often strong and characteristic, appear in the 650-900 cm⁻¹ region. astrochem.org

Raman spectroscopy provides complementary information. For related quinoline derivatives, characteristic bands have been assigned to ring deformation and C-H wagging modes. tu-chemnitz.de

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (N-H)Stretching3300 - 3500Medium, Sharp
Aromatic C-HStretching3000 - 3100Medium
Aromatic C=CStretching1400 - 1600Medium to Strong
C-NStretching1250 - 1335Medium
Aromatic C-HOut-of-plane Bending650 - 900Strong

Data compiled from general IR correlation tables and studies on related quinoline compounds. scribd.commdpi.comastrochem.org

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the sample for analysis.

For this compound, with a molecular formula of C₁₅H₁₂N₄, the expected exact mass can be calculated. HRMS analysis would provide an experimental mass value with high accuracy (typically to four or five decimal places), which should match the calculated theoretical mass, thereby confirming the molecular formula. rsc.org The molecular weight of the parent 10H-Quindoline is 218.25300 g/mol . chemsrc.com

Table 3: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₅H₁₂N₄
Calculated Exact Mass [M]248.1062
Calculated Mass for [M+H]⁺249.1135
Observed Mass [M+H]⁺To be determined experimentally

Calculated masses are based on the most abundant isotopes of each element.

Proton (¹H) and Carbon-13 (¹³C) NMR for Core Framework Analysis

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Solid-State Structural Determination

While spectroscopic methods provide detailed information about molecular connectivity and functional groups, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking. beilstein-journals.orgiucr.org

For a related quinoline-benzimidazole hybrid, single-crystal X-ray diffraction confirmed a markedly nonplanar structure and revealed supramolecular assemblies generated by N-H···O and C-H···π hydrogen bonds. iucr.org Similarly, an X-ray diffraction study of this compound would provide invaluable insights into its crystal packing and the intermolecular forces that govern its solid-state architecture.

X-ray Crystallography for Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray crystallography stands as the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and torsion angles, defining the molecule's exact geometry. Furthermore, it reveals how individual molecules are arranged relative to one another within the crystal lattice, a phenomenon known as crystal packing. This packing is governed by intermolecular forces such as hydrogen bonding and π–π stacking interactions.

For a molecule like this compound, which possesses hydrogen-bond donors (the amino groups) and a large, planar aromatic system, these interactions are expected to play a significant role in its solid-state structure. Analysis of the crystal structure would detail how the diamine molecules self-assemble, potentially forming extended networks or specific dimeric motifs.

While the utility of X-ray crystallography is well-established for such analyses, specific experimental crystallographic data for this compound, including its crystal system, space group, and unit cell dimensions, are not available in the surveyed scientific literature. Therefore, a detailed analysis of its molecular geometry and crystal packing based on experimental data cannot be provided at this time.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. The experimental results ("found" values) are compared against the theoretical percentages ("calculated" values) derived from the compound's molecular formula. A close agreement between the found and calculated values serves to verify the compound's stoichiometry and support its proposed structure and purity.

The molecular formula for this compound is C₁₅H₁₂N₄. matrix-fine-chemicals.comalfa-chemistry.com Based on this formula, the theoretical elemental composition can be calculated. While specific experimental "found" values from a published analysis of this compound were not located in the searched literature, the theoretical values provide a benchmark for its stoichiometric identity.

Interactive Table: Elemental Analysis Data for this compound

Please select an element to view its calculated percentage.

Carbon (C)

Hydrogen (H)

Nitrogen (N)

ElementCalculated (%)Found (%)
Carbon (C)72.56Data not available in searched literature
Hydrogen (H)4.87Data not available in searched literature
Nitrogen (N)22.57Data not available in searched literature
Total 100.00

Theoretical and Computational Chemistry of 10h Quindoline 3,8 Diamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become powerful tools for investigating the properties of molecular systems. scirp.orgsioc-journal.cn These methods allow for the detailed exploration of electronic structure and other key molecular attributes.

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Properties

Density Functional Theory (DFT) is widely used to study the electronic structure and ground state properties of molecules. rsc.orgahievran.edu.tr By employing functionals such as B3LYP with various basis sets, researchers can accurately predict the optimized geometry, total energy, and other electronic characteristics of 10H-quindoline-3,8-diamine. mdpi.comworldscientific.com These calculations provide a foundational understanding of the molecule's stability and electronic configuration. rsc.org

HOMO-LUMO Orbital Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity and stability. scirp.orgresearchgate.net A smaller energy gap generally corresponds to higher reactivity and lower stability. edu.krd For this compound, the analysis of its frontier molecular orbitals reveals the distribution of electron density and helps predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gap

ParameterEnergy (eV)
EHOMOValue
ELUMOValue
Energy Gap (ΔE)Value
Note: Specific values would be obtained from relevant DFT calculations for this compound.

Natural Bond Orbital (NBO) Analysis

Table 2: NBO Analysis - Selected Donor-Acceptor Interactions

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
Example DonorExample AcceptorValue
Example DonorExample AcceptorValue
Note: The specific donor-acceptor interactions and their stabilization energies would be determined from NBO calculations on this compound.

Electrostatic Potential Map (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. uni-muenchen.deresearchgate.net It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. nih.govacs.org Red areas indicate negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. nih.gov For this compound, the MEP map would highlight the electronegative nitrogen atoms and the amine groups as potential sites for interaction. Mulliken population analysis further quantifies the partial atomic charges on each atom, providing a more detailed understanding of the charge distribution. researchgate.net

Calculation of Global Reactivity Descriptors

Table 3: Global Reactivity Descriptors

DescriptorFormulaValue
Electronegativity (χ)-(EHOMO + ELUMO)/2Value
Chemical Hardness (η)(ELUMO - EHOMO)/2Value
Chemical Softness (S)1/ηValue
Electrophilicity Index (ω)μ²/2η (where μ = -χ)Value
Note: Values are calculated based on the HOMO and LUMO energies of this compound.

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. frontiersin.orgchemrxiv.org For this compound, this involves identifying the most stable conformers by optimizing the molecular geometry to find the lowest energy structures on the potential energy surface. ufba.brconflex.net Computational methods are employed to systematically or stochastically explore the conformational space and determine the global minimum energy conformation. frontiersin.org The optimized geometry provides precise information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure and its interactions. univ-biskra.dz

Reaction Mechanism Modeling Pertaining to this compound Synthesis or Transformation

The synthesis of the quindoline (B1213401) scaffold and related N-heterocycles has been the subject of computational investigation, primarily using Density Functional Theory (DFT) to elucidate reaction pathways and transition states. These studies on similar structures can provide a model for understanding the potential synthesis mechanisms of this compound.

One plausible synthetic route to the quindoline core involves the thermal cyclization of Schiff bases. For instance, the synthesis of quindolines has been achieved through the thermal cyclization of 3-arylamino-3-(2-nitrophenyl)-propenal Schiff base hydrochlorides, followed by deoxygenation. bibliotekanauki.pl Computational modeling of such reactions typically involves identifying the transition states for the cyclization and subsequent aromatization steps, calculating activation energies, and determining the reaction's thermodynamic feasibility.

Another relevant area of research is the synthesis of nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) through the condensation of diamines with quinone derivatives. zenodo.org DFT calculations on these reactions help in understanding the frontier molecular orbitals (HOMO-LUMO) which dictate the reactivity and the subsequent cyclization steps. zenodo.org For a hypothetical synthesis of this compound, computational modeling could explore the reaction between a suitably substituted diamine and a quinoline (B57606) precursor. The modeling would likely investigate the energetics of C-N bond formation and subsequent cyclization to form the pentacyclic quindoline structure.

Furthermore, computational studies on the synthesis of substituted benzimidazoles, which also involves the cyclization of a diamino compound, show how DFT can be used to analyze the reaction mechanism. nih.gov These studies often calculate the energy profile of the reaction, identifying key intermediates and transition states. acs.org Such an approach could be hypothetically applied to model the final cyclization step in a synthesis of this compound.

A summary of parameters often investigated in the computational modeling of related syntheses is presented in the table below.

Computational Parameter Typical Application in Reaction Mechanism Modeling Relevance to this compound Synthesis
Transition State Geometry Identification of the highest energy point along the reaction coordinate for key bond-forming or breaking steps.Could be used to understand the steric and electronic requirements for the cyclization steps in forming the quindoline core.
Activation Energy (Ea) Calculation of the energy barrier for a reaction step, determining its kinetic feasibility.Would help in predicting the reaction conditions (e.g., temperature) required for the synthesis.
Reaction Enthalpy (ΔH) Determination of the overall heat change of the reaction, indicating if it is exothermic or endothermic.Provides insight into the thermodynamic driving force for the formation of the final product.
Frontier Molecular Orbitals Analysis of HOMO and LUMO interactions between reactants to predict regioselectivity and reactivity.Could predict the most likely sites for electrophilic or nucleophilic attack in precursor molecules.

Molecular Dynamics Simulations for Investigating Dynamic Behavior

MD simulations of PAHs have been used to investigate their aggregation behavior, which is driven by non-covalent interactions such as π-π stacking. nih.gov Given the planar, aromatic structure of the quindoline core, this compound would be expected to exhibit significant π-π stacking interactions, leading to self-aggregation in solution or the solid state. MD simulations could model this process, providing details on the preferred stacking geometries and the strength of these interactions.

The presence of the two amino groups in this compound would introduce the potential for hydrogen bonding, both intramolecularly and intermolecularly with solvent molecules or other solute molecules. MD simulations of similar substituted heterocyclic compounds, such as benzimidazole (B57391) derivatives, have been used to study the stability of protein-ligand complexes, where hydrogen bonding plays a crucial role. nih.govresearchgate.net For this compound, MD simulations could reveal the dynamics of these hydrogen bonds, their lifetimes, and their influence on the molecule's conformation and solubility.

MD Simulation Parameter Information Provided Predicted Behavior for this compound
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions from a reference structure over time, indicating structural stability.A low and stable RMSD for the quindoline core would suggest a rigid, planar structure.
Root Mean Square Fluctuation (RMSF) Indicates the fluctuation of individual atoms or residues around their average position, highlighting flexible regions.The amino groups would likely show higher RMSF values, indicating their rotational flexibility compared to the rigid ring system.
Radius of Gyration (Rg) Represents the compactness of the molecule's structure over the course of the simulation.A consistent Rg would suggest that the molecule maintains its overall shape without significant unfolding or conformational changes.
Hydrogen Bond Analysis Quantifies the formation and breaking of hydrogen bonds between the solute and solvent, or within the solute.Would reveal the extent of interaction with polar solvents and the potential for intramolecular hydrogen bonding.

Chemical Reactivity and Derivatization Strategies for 10h Quindoline 3,8 Diamine

Functional Group Transformations and Strategic Modifications

Strategic modifications of 10H-Quindoline-3,8-diamine are pivotal for exploring its full potential. These transformations focus on altering the existing functional groups or introducing new ones at specific positions to modulate the molecule's properties.

The primary amine groups at the C3 and C8 positions are the most reactive sites for nucleophilic attack. Their reactivity is characteristic of typical primary aromatic amines, although influenced by the extended π-system of the quindoline (B1213401) core. eopcw.com

Alkylation: The direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgmsu.edu This is because the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. msu.edu To achieve selective mono-alkylation on the amine groups of this compound, a large excess of the diamine would be required relative to the alkylating agent. libretexts.org Alternatively, reductive amination provides a more controlled method for introducing alkyl groups.

Acylation: In contrast to alkylation, acylation of the amine moieties is a highly efficient and controllable reaction. Primary and secondary amines react readily with acid chlorides or acid anhydrides to form stable amide derivatives. libretexts.orgmnstate.edu This reaction is typically rapid and proceeds in high yield. The resulting amide is significantly less nucleophilic than the starting amine, which prevents over-acylation and allows for precise control over the derivatization. libretexts.org This makes acylation a preferred method for modifying the amine groups of this compound, enabling the introduction of a wide array of functional groups.

Reaction Type Reagents Products Controllability
AlkylationAlkyl Halides (e.g., R-Br)Mixture of 1°, 2°, 3°, 4° aminesLow, prone to polyalkylation msu.edu
AcylationAcid Chlorides (R-COCl), Acid Anhydrides ((RCO)₂O)AmidesHigh, typically stops after mono-acylation libretexts.org

Beyond the amine groups, the quindoline heterocycle itself can undergo functionalization. Achieving regioselectivity—the ability to target a specific carbon atom on the ring—is crucial for synthesizing defined structural analogues. Modern synthetic methods, particularly those involving transition-metal catalysis, have enabled precise C-H functionalization of quinoline (B57606) and related heterocyclic systems. mdpi.com

Strategies for dearomative hydroboration have been developed that allow for the selective introduction of boron at either the vicinal 5,6- or conjugate 5,8-positions of the quinoline ring, controlled by the choice of phosphine (B1218219) ligand. nih.gov These organoboron intermediates are versatile building blocks for further derivatization. nih.gov Palladium-catalyzed reactions, for instance, have been successfully used for the C2-arylation of quinoline N-oxides. mdpi.com While direct application to this compound is not extensively documented, these advanced methodologies suggest potential pathways for its regioselective modification, likely requiring prior protection of the reactive amine groups.

Reactivity of Amine Moieties (e.g., Alkylation, Acylation)

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of the core quindoline structure is essential for developing new therapeutic agents. researchgate.net Synthetic strategies often focus on building the heterocyclic system from simpler precursors, allowing for the incorporation of desired substituents from the outset.

One established method for creating quindoline derivatives involves a modification of the Pfitzinger quinoline synthesis. researchgate.net Another common approach is the annelation of a quinoline ring onto an indole (B1671886) precursor, or vice-versa. researchgate.net For instance, the reductive Cadogan cyclization of a 2-(2-nitrophenyl)quinoline represents a key step in forming the indolo[3,2-b]quinoline core. researchgate.net

Recent advances include palladium-catalyzed intramolecular cyclizations to form complex fused heterocyclic systems. bohrium.com For example, novel quinolin-fused benzo[d]azeto[1,2-a]benzimidazole analogues have been synthesized from o-phenylenediamine (B120857) and substituted 2-chloroquinolines, showcasing the power of transition-metal catalysis in building molecular complexity. bohrium.com The synthesis of functionalized quinolines from hydrazones and alkynes using a rhodium catalyst has also been reported, providing access to diverse structures. nih.gov These methods highlight the modular nature of quinoline synthesis, enabling the creation of extensive libraries of derivatives for further study.

Synthetic Strategy Key Precursors Resulting Structure Reference
Modified Pfitzinger ReactionIsatin (B1672199) analogue, carbonyl compoundQuindoline derivative researchgate.net
Cadogan Cyclization2-(2-nitrophenyl)quinolineIndolo[3,2-b]quinoline core researchgate.net
Pd-catalyzed Cyclizationo-phenylenediamine, 2-chloroquinolineFused quinoline heterocycles bohrium.com
Rh-catalyzed AnnulationHydrazone, AlkyneFunctionalized quinolines nih.gov

General Structure-Reactivity Relationship Studies in Quindoline Derivatives

Structure-reactivity relationship (SAR) studies investigate how the chemical structure of a compound influences its reactivity and, by extension, its biological activity. For quinoline derivatives, SAR studies have identified key structural features that govern their properties.

The position and electronic nature of substituents on the quinoline ring are critical. For example, in a series of 4-aminoquinolines, a substituent at the 3-position of the quinoline ring was found to be essential for biological activity. acs.org The presence of electron-donating groups (like -OCH₃) versus electron-withdrawing groups (like -Cl) can dramatically alter the efficacy of the compound. rsc.org Computational studies have shown that a lower energy gap (LUMO-HOMO) in quinoline derivatives correlates with higher reactivity. ijpras.com

Coordination Chemistry of 10h Quindoline 3,8 Diamine and Its Derivatives

10H-Quindoline-3,8-diamine as a Ligand in Metal Complexes

This compound and its analogues are notable for their capacity to act as polydentate ligands in the formation of metal complexes. researchgate.net The presence of multiple nitrogen donor atoms within the rigid quinoline (B57606) framework allows for strong and specific coordination to a variety of metal centers. researchgate.net The steric and electronic properties of these ligands can be fine-tuned through chemical modifications, which in turn influences the solubility, reactivity, and catalytic activity of the resulting metal complexes. researchgate.net

Derivatives of quinoline, including diamine-substituted structures, are recognized for their ability to form stable complexes with transition metals. researchgate.net The nitrogen atom within the heterocyclic ring system facilitates nucleophilic substitution and can effectively conjugate with metal orbitals. researchgate.net For instance, chiral bis(quinolyl)diamine ligands have been successfully employed to synthesize chiral Fe(II) complexes. rsc.org The conjugation of the amino group with the quinoline moiety makes it a less effective electron donor compared to ligands like bis(pyridylmethyl)diamine, rendering the corresponding Fe(II) complexes more Lewis acidic and thus more effective as catalysts in various addition reactions. rsc.org

The rigid scaffold of tetradentate quinolylamine ligands, lacking a flexible methylene (B1212753) moiety, provides a well-defined and robust chiral pocket around the metal's reaction center. rsc.org This structural rigidity is advantageous for achieving high stereoselectivity in catalytic reactions.

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of metal complexes involving this compound derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For example, chiral Fe(II) complexes have been synthesized by reacting Fe(OTf)2·(CH3CN)2 with a series of chiral bis(quinolyl)diamine N4 ligands, resulting in high yields. rsc.org Similarly, new half-sandwich complexes of rhodium, iridium, and ruthenium have been prepared using salicylaldimine ligands derived from a 4-chloroquinoline (B167314) framework. lu.se

A comprehensive suite of analytical techniques is employed to characterize these metal complexes. Elemental analysis provides the empirical formula, confirming the stoichiometry of the complex. ajol.inforesearchgate.net Spectroscopic methods are crucial for elucidating the structure and bonding.

Infrared (IR) Spectroscopy: Helps in identifying the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups. ajol.inforesearchgate.net

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which can be indicative of the coordination environment and geometry. ajol.inforesearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of diamagnetic complexes in solution. jocpr.commdpi.com

Mass Spectrometry: Confirms the molecular weight of the complex. researchgate.net

Magnetic susceptibility measurements are also performed to determine the magnetic properties of paramagnetic complexes, which can provide insights into the oxidation state and spin state of the metal center. jocpr.com

Elucidation of Binding Modes and Coordination Geometries

The binding modes and coordination geometries of metal complexes with this compound derivatives are diverse and depend on the specific ligand structure, the metal ion, and the reaction conditions. X-ray crystallography is the most powerful tool for the unambiguous determination of these features. rsc.org

For instance, the crystal structure of a chiral Fe(II) complex with a tetradentate bis(quinolyl)diamine ligand revealed a cis-β-Δ coordination geometry. rsc.org The Fe-N distances in this complex were found to be comparable to those in similar reported structures. rsc.org In another related complex, a cis-α coordination geometry was observed. rsc.org The specific coordination geometry is influenced by factors such as steric repulsion between substituents on the ligand and the cis-coordinated ligands. rsc.org

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to further understand the stability of different binding modes and intermediates. rsc.org These calculations can provide insights into the relative free energies of different coordination geometries. rsc.org For example, calculations have shown that the bidentate binding of a substrate to an iron catalyst can lead to stable intermediates with a significant decrease in free energy. rsc.org

Common coordination geometries observed for metal complexes include octahedral, tetrahedral, and square planar. mdpi.com The flexible coordination behavior of these ligands allows for the formation of both mononuclear and binuclear complexes. ajol.info In some cases, the ligands can act as bridging units, connecting multiple metal centers to form larger supramolecular structures. acs.org

Applications in Homogeneous and Heterogeneous Catalysis (e.g., as N-Heterocyclic Carbene Ligand Precursors)

Metal complexes derived from this compound and its derivatives have shown significant promise in both homogeneous and heterogeneous catalysis. savemyexams.comiitm.ac.in

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. savemyexams.com Chiral Fe(II) complexes supported by tetradentate bis(quinolyl)diamine ligands have proven to be highly effective catalysts for various asymmetric reactions. rsc.org These include the highly regio- and enantioselective C3, C2, and N1 alkylation of indoles, as well as the alkylation of pyrroles and anilines. rsc.org The high Lewis acidity of the iron center, a consequence of the quinoline-based ligand, is a key factor in the catalytic activity. rsc.org

Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. savemyexams.commdpi.com While specific examples involving this compound in heterogeneous catalysis are less documented, the immobilization of such complexes onto solid supports is a viable strategy to create recyclable catalysts. capes.gov.br Iron-based catalysts, in general, are gaining attention as low-cost and environmentally friendly alternatives to precious metal catalysts for a range of organic transformations. mdpi.com

N-Heterocyclic Carbene (NHC) Ligand Precursors: Vicinal diamines, a structural motif present in derivatives of this compound, are important starting materials for the synthesis of imidazolinium salts. researchgate.net These salts are precursors to N-heterocyclic carbenes (NHCs), a powerful class of ligands in transition metal catalysis. nih.govmdpi.com NHCs are strong σ-donors that form stable bonds with metal centers, leading to robust and highly active catalysts for a wide array of reactions, including cross-coupling reactions, hydrogenations, and olefin metathesis. researchgate.netnih.gov The conversion of diamines to imidazolinium salts is typically achieved by reaction with triethyl orthoformate in the presence of an acid. researchgate.net The resulting NHC-metal complexes have found widespread use in catalysis. researchgate.net

Electrochemical Properties of this compound Coordination Compounds

The electrochemical properties of coordination compounds derived from this compound are of interest for their potential applications in areas such as sensors, electrocatalysis, and molecular electronics. Cyclic voltammetry is a common technique used to investigate the redox behavior of these complexes. mdpi.comjocpr.com

The cyclic voltammograms of these complexes can reveal information about the redox potentials of the metal center and the ligand. For example, the cyclic voltammogram of a copper(II) complex with ethylenediamine (B42938) and tryptophan showed a well-defined quasi-reversible redox process corresponding to the Cu(II)/Cu(I) couple. jocpr.com In some cases, redox processes associated with the ligand itself can also be observed. jocpr.com

The electronic properties of the ligands, which can be tuned by introducing different substituents, have a significant impact on the electrochemical behavior of the resulting metal complexes. mdpi.com For instance, studies on substituted 1,10-phenanthrolines, which share structural similarities with the quindoline (B1213401) framework, have shown that the reduction and oxidation potentials are consistent with the calculated HOMO and LUMO energy levels. mdpi.com

The electrochemical properties of trinuclear metallacyclic oxidovanadium(V) complexes with asymmetric multidentate linking ligands have also been investigated. nih.gov Cyclic voltammograms of these complexes revealed redox couples attributed to three single-electron transfer processes, highlighting the rich redox chemistry of these systems. nih.gov

Below is a data table summarizing the electrochemical data for a representative copper complex.

ComplexScan Rate (mV/s)Anodic Peak (V)Cathodic Peak (V)
[Cu(Trp)₂(en)]·0.5H₂O50-0.286-0.485
100-0.288-0.532
200-0.277-0.566
Data sourced from a study on new copper (II) complexes. jocpr.com

Applications of 10h Quindoline 3,8 Diamine in Materials Science

Research in Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Semiconductors)

The quinoline (B57606) scaffold is a well-established component in the design of optoelectronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). Quinoline derivatives are frequently used as electron-transporting materials and emissive hosts or dopants due to their electronic properties and thermal stability. For instance, Tris-(8-hydroxyquinoline) aluminum (Alq3) is one of the most widely used materials in OLEDs, valued for its stability and luminescence. researchgate.net Research into other quinoline-based materials aims to enhance device efficiency, color purity, and operational lifetime.

Derivatives of benzo[q]quinoline have been investigated for their use in efficient OLEDs. informahealthcare.com Similarly, studies on indenoquinoline derivatives have led to the development of blue fluorescent materials for OLED applications. ingentaconnect.com In one such study, a device using an indenoquinoline derivative as the emissive layer demonstrated a luminous efficiency of 2.18 cd/A and an external quantum efficiency of 2.20%. ingentaconnect.com While direct research incorporating 10H-Quindoline-3,8-diamine into commercial OLEDs is not widely documented, its rigid, fused heterocyclic structure is characteristic of compounds used in organic semiconductors. nih.gov The diamine functionality offers sites for further molecular engineering to tune its optoelectronic properties.

Table 1: Performance of Selected Quinoline Derivative-Based OLEDs
Quinoline Derivative TypeDevice RoleLuminous Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)Emission Color/CIE CoordinatesReference
Indenoquinoline DerivativeEmissive Layer2.181.102.20Blue (0.15, 0.11) ingentaconnect.com
8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ)Electron Transporting & Emitting MaterialNot SpecifiedNot SpecifiedNot SpecifiedBlue (0.155, 0.10) researchgate.net
Zn(II) complex with carbazole (B46965) functional groupEmissive LayerNot SpecifiedNot SpecifiedNot SpecifiedNot Specified rsc.org

Exploration in Dye Chemistry and Pigment Development

The chromophoric nature of fused aromatic systems like quindoline (B1213401) suggests potential applications in dye and pigment chemistry. The extended π-conjugated system of the 10H-quindoline core is capable of absorbing light in the visible spectrum, a fundamental requirement for a colorant. The presence of two amino groups (-NH2) as powerful auxochromes can further enhance and modify the coloristic properties.

Historically, related heterocyclic compounds such as quinaldine (B1664567) (2-methylquinoline) are precursors to important dyes like Quinoline Yellow. wikipedia.org Similarly, acridine, another fused nitrogen-containing heterocycle, has a long history of use in dyes and pigments. rsc.org Azo dyes, a major class of synthetic colorants, have been synthesized incorporating a quinoline ring, where the quinoline moiety and its substituents influence the final color and properties. jchemrev.com The investigation of this compound in this context could lead to the development of new dyes with potentially high thermal stability and unique shades, leveraging the rigid quindoline backbone.

Integration in Polymer Chemistry and Advanced Materials Design

In polymer chemistry, aromatic diamines are crucial monomers for the synthesis of high-performance polymers, most notably polyimides. vt.edu Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties, which are derived from their rigid aromatic backbones. vt.edu The synthesis typically involves a two-step process where a diamine reacts with a dianhydride to form a poly(amic acid) precursor, which is then cyclized. vt.edu

This compound, with its two primary amine groups and rigid, fused aromatic structure, is a suitable candidate as a diamine monomer. Its integration into a polymer backbone could impart enhanced rigidity and thermal stability. Furthermore, the heterocyclic quindoline unit could introduce specific optical or electronic properties to the resulting polymer. The development of conjugated polymers, often explored for their electronic properties, frequently utilizes nitrogen-containing heterocyclic building blocks. nih.govrsc.org The incorporation of the quindoline structure could be a strategy for designing novel functional polymers for advanced applications, such as in electronic devices or high-temperature coatings.

Non-Biological Sensing Applications

The quinoline framework is a recognized platform for the development of chemical sensors. The nitrogen atom in the heterocyclic ring and the potential for functionalization allow for the design of molecules that can selectively interact with specific analytes, leading to a detectable signal, often through fluorescence quenching or enhancement.

Research has demonstrated that quinoline derivatives can be engineered as fluorescent probes for the detection of various species. For example, specific quinoline-diamine derivatives have been developed for the selective sensing of nitric oxide (NO). researchgate.net While much of the research on quinoline-based sensing focuses on biological targets nih.govbohrium.com, the underlying principles can be applied to non-biological systems. The electron-rich nature and hydrogen-bonding capabilities of this compound make it a candidate for exploration in the sensing of metal ions or other electrophilic analytes. The interaction with an analyte could modulate the photophysical properties of the quindoline core, providing a basis for a sensory response.

Future Research Directions and Perspectives for 10h Quindoline 3,8 Diamine

Advancement of Novel and Sustainable Synthetic Routes

The future synthesis of 10H-Quindoline-3,8-diamine and its analogues is geared towards methods that are not only efficient but also environmentally benign. Current research in quinoline (B57606) synthesis emphasizes dehydrogenative coupling reactions, which are recognized as an effective pathway for creating a wide variety of heterocyclic rings. acs.org The development of sustainable synthetic protocols is a key objective, moving away from harsh conditions and expensive or toxic catalysts.

Future advancements are likely to focus on several key areas:

Homogeneous Catalysis: The use of inexpensive, phosphine-free, and molecularly defined catalysts, such as those based on nickel or copper, operating at milder temperatures (e.g., 80 °C) and under aerobic conditions, represents a significant step forward. acs.orgrsc.org These catalysts can facilitate double dehydrogenative coupling from readily available starting materials. acs.org

Heterogeneous Catalysis: The exploration of reusable heterogeneous catalysts, such as cooperative transition metal oxide-Bi(III) systems, offers a promising green alternative. rsc.org These catalysts have shown activity in the synthesis of quinolines and quinoxalines through oxidative dehydrogenative pathways, often using greener solvents or even solvent-free "melt" conditions. rsc.orgacademie-sciences.fr

Photocatalysis: Visible-light-mediated synthesis using nontoxic and stable catalysts like titanium dioxide with oxygen as the oxidant is an emerging environmentally friendly method for producing N-containing heterocycles. organic-chemistry.org

Novel Precursors: Research into alternative starting materials beyond the classical condensation of anilines with aldehydes or ketones is ongoing. acs.org The use of 2-aminobenzyl alcohols, for instance, in one-pot syntheses under mild conditions is a promising strategy. rsc.org

These modern synthetic strategies aim to improve yields, reduce waste, and avoid stoichiometric and often toxic reagents, aligning with the principles of green chemistry.

Synthetic StrategyCatalyst TypeKey AdvantagesPotential Starting Materials
Homogeneous Catalysis Nickel or Copper ComplexesMild reaction temperatures, phosphine-free, aerobic conditions. acs.org2-aminobenzyl alcohol, ketones, diamines. acs.orgorganic-chemistry.org
Heterogeneous Catalysis Cooperative TMO/Bi₂O₂CO₃Reusable, solvent-free potential, environmentally friendly. rsc.orgacademie-sciences.frAnilines, diols. rsc.org
Photocatalysis Titanium Dioxide (TiO₂)Uses visible light, green oxidant (O₂), non-toxic catalyst. organic-chemistry.orgTetrahydroquinolines, various N-heterocycle precursors. organic-chemistry.org
One-Pot Annulation Copper-catalyzedHigh efficiency, mild conditions, atom economy. rsc.orgorganic-chemistry.org2-aminobenzyl alcohols, 1,3-dicarbonyl compounds. rsc.org

Development of Advanced Computational Models for Property Prediction

The integration of computational chemistry and data science is set to revolutionize the study of molecules like this compound. acs.org Advanced computational models, particularly those based on machine learning (ML), offer powerful tools for predicting physicochemical and biological properties, thereby accelerating research and reducing reliance on costly and time-consuming experimental work. jmicrobiol.or.kr

Future research in this domain will likely involve:

Machine Learning for Property Prediction: ML algorithms, including support vector machines (SVM) and graph neural networks (GNNs), can be trained on datasets of known molecules to predict properties such as solubility, toxicity, and reactivity for new compounds like this compound derivatives. jmicrobiol.or.krchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com This can be employed to predict the potential applications of novel 10H-quindoline derivatives and guide their design.

Thermodynamic Property Prediction: Models like COSMO-SAC, which combine quantum and statistical mechanics, can predict thermodynamic properties, which are crucial for industrial applications. chemrevlett.com ML regression models can be built upon these physics-based models to enhance prediction speed and accessibility. chemrevlett.com

Addressing Out-of-Distribution (OOD) Challenges: A key challenge is ensuring that models can accurately predict properties for molecules that are structurally different from the training data. chemrxiv.org Future work will focus on developing more robust models and validation strategies, such as cluster-based data splitting, to improve performance on OOD data. chemrxiv.org

These predictive tools will enable a more rational, hypothesis-driven approach to designing new functional molecules based on the 10H-quindoline scaffold.

Expansion into Novel Material Science Applications

The rigid, planar, and electron-rich structure of the quindoline (B1213401) core, combined with its fluorescent properties, makes this compound an attractive candidate for various material science applications. acs.org Quinoline derivatives are already vital intermediates in the synthesis of dyes, polymers, and other functional materials. rsc.org

Future research could expand the applications of this compound into several cutting-edge areas:

Organic Light-Emitting Diodes (OLEDs): Metal complexes of quinoline derivatives, such as 8-hydroxyquinoline (B1678124) aluminum (Alq3), are cornerstone materials in OLED technology, where they function as electron transport and emissive layers. researchgate.net The synthesis and characterization of metal complexes involving this compound could lead to new photoluminescent materials with tailored emission spectra and thermal stability for next-generation displays and lighting. researchgate.net

Chemosensors: The amino groups on the quindoline ring provide sites for interaction with various analytes. Functionalized quinolinoquinoline derivatives have been investigated for their basicity and potential as ligands. acs.org This suggests that this compound could be developed into fluorescent sensors for detecting metal ions or other specific chemical species.

Advanced Dyes and Pigments: As a fluorochrome, this compound is fundamentally a dye. acs.org Further research could optimize its photophysical properties—such as absorption/emission wavelengths, quantum yield, and photostability—for applications in high-performance pigments, security inks, or as fluorescent labels in biological imaging.

The exploration of these applications will depend on a thorough understanding and tuning of the compound's electronic and photophysical properties through strategic chemical modification.

Rational Design of Highly Functionalized Derivatives for Tailored Chemical Functions

The true potential of this compound lies in its capacity to serve as a scaffold for the creation of highly functionalized derivatives with precisely tailored properties. The two amino groups and the N-H group of the indole (B1671886) moiety are prime targets for chemical modification. matrix-fine-chemicals.com

The rational design of new derivatives will be guided by several strategic approaches:

Functionalization of Amino Groups: The primary amine functionalities at the C3 and C8 positions can be readily modified through reactions like acylation, alkylation, or condensation to form amides, secondary/tertiary amines, or imines. mdpi.com This can be used to attach other functional units, alter solubility, or modulate the electronic properties of the core structure.

Derivatization via Halogenated Intermediates: A powerful strategy involves the synthesis of halogenated precursors (e.g., dichloro- or dibromo-quindolines), which can then undergo various cross-coupling reactions to introduce a wide range of substituents. acs.org This approach allows for the systematic modification of the quindoline skeleton to fine-tune properties like basicity or ligand-binding capabilities. acs.org

Building Complex Heterocyclic Systems: Diamino-quinolines can serve as building blocks for more complex fused heterocyclic systems. For example, they can be cyclized to form imidazoquinolines, which are known to have a broad spectrum of biological activities. academie-sciences.frnih.gov

Targeted Modifications for Specific Activities: By combining computational predictions with synthetic chemistry, derivatives can be designed for specific purposes. For example, attaching particular aryl or heteroaryl groups can influence biological activity, as seen in other quinoline-based compounds. mdpi.com

This targeted, rational approach will enable the transformation of this compound from a single compound into a versatile platform for developing a diverse library of molecules with customized chemical functions.

Q & A

Q. What are the common synthetic routes for 10H-Quindoline-3,8-diamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound typically involves cyclization reactions of substituted aniline precursors. Key steps include:
  • Catalytic cyclization : Using acid catalysts (e.g., p-toluenesulfonic acid) in ethanol under reflux conditions to form the quinoline core .
  • Purification : Recrystallization from ethanol or methanol to achieve >95% purity .
  • Optimization : Adjusting solvent polarity, catalyst loading, and reaction time to minimize byproducts. For example, reducing reaction time at higher temperatures (80–100°C) improves yield while avoiding decomposition .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR to confirm amine positions and aromatic proton environments. Discrepancies in chemical shifts may indicate tautomeric forms .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+^+ peak at m/z 228.1).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often use methanol/water gradients .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in amber vials .
  • Light Sensitivity : UV exposure leads to photodegradation; use inert atmospheres (N2_2) for long-term storage .
  • Solubility : Stable in DMSO or DMF; avoid aqueous solutions at pH < 5 due to protonation-induced precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :
  • Multi-Technique Validation : Combine single-crystal X-ray diffraction (e.g., MoKα radiation, 294 K) with powder XRD to confirm unit cell parameters and space group symmetry .
  • Hydrogen Bonding Analysis : Use SHELX or CRYSTALS software to model N–H···Cl interactions, which may explain distortions in the quinoline ring .
  • Comparative Studies : Reference structurally similar compounds (e.g., bisdimethylammonium hexachloroplatinate) to validate bond lengths and angles .

Q. What computational strategies predict the bioactivity of this compound derivatives as kinase inhibitors?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions with MPS1 kinase ATP-binding pockets. Focus on π-π stacking between the quinoline ring and Phe residues .
  • QSAR Models : Train models on IC50_{50} data from analogs (e.g., 8-N-cyclopropylquinoline-5,8-diamine) to correlate substituent effects (e.g., cyclopropyl groups) with inhibitory potency .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER force field) to identify critical binding residues .

Q. How can conflicting biological assay results for this compound be systematically addressed?

  • Methodological Answer :
  • Dose-Response Curves : Repeat assays across multiple concentrations (1 nM–100 µM) to confirm IC50_{50} reproducibility .
  • Off-Target Screening : Use kinase profiling panels (e.g., DiscoverX) to rule out non-specific inhibition .
  • Metabolite Interference : Incubate compounds with liver microsomes (e.g., human CYP3A4) to assess stability and active metabolite formation .

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